
6(5H)-Phenanthridinone,4-bromo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6(5H)-Phenanthridinone,4-bromo- is a brominated derivative of phenanthridinone, a heterocyclic compound with a phenanthridine core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6(5H)-Phenanthridinone,4-bromo- typically involves the bromination of phenanthridinone. One common method is the electrophilic aromatic substitution reaction, where phenanthridinone is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of 6(5H)-Phenanthridinone,4-bromo- may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
6(5H)-Phenanthridinone,4-bromo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenanthridinone derivatives depending on the nucleophile used.
科学的研究の応用
6(5H)-Phenanthridinone,4-bromo- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.
Medicine: Explored for its anticancer properties due to its ability to inhibit PARP and induce apoptosis in cancer cells.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The primary mechanism of action of 6(5H)-Phenanthridinone,4-bromo- involves the inhibition of poly(ADP-ribose) polymerase (PARP). By inhibiting PARP, the compound interferes with the DNA repair process, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells. This makes it a promising candidate for anticancer therapy.
類似化合物との比較
Similar Compounds
Phenanthridinone: The parent compound without the bromine substitution.
4-Chlorophenanthridinone: A chlorinated derivative with similar properties.
6(5H)-Phenanthridinone,4-fluoro-: A fluorinated derivative with potentially different reactivity and biological activity.
Uniqueness
6(5H)-Phenanthridinone,4-bromo- is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of more complex molecules.
特性
分子式 |
C13H8BrNO |
|---|---|
分子量 |
274.11 g/mol |
IUPAC名 |
4-bromo-4H-phenanthridin-6-one |
InChI |
InChI=1S/C13H8BrNO/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(16)15-12(9)11/h1-7,11H |
InChIキー |
DAHYUWCWGKLMGG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC(C3=NC2=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


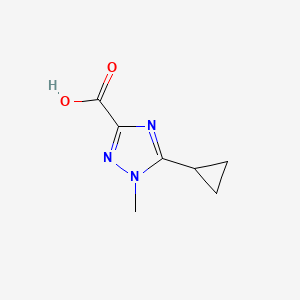
![(E)-6-(3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid](/img/structure/B12328731.png)
![3-Nitroimidazo[1,2-a]pyridin-7-amine](/img/structure/B12328737.png)
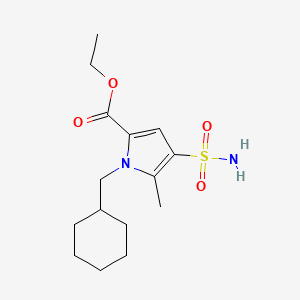

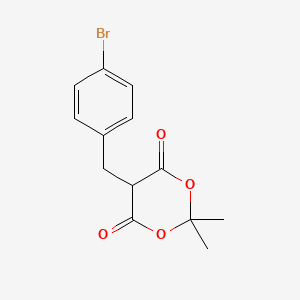
![4-[2-[3-Methoxy-4-[4-(2-pyridin-4-ylethyl)phenoxy]phenyl]ethyl]pyridine](/img/structure/B12328753.png)
![2-Pyrrolidinepropanamide, 1-[(3R,4S,5S)-4-[[(2S,3S)-3-azido-2-[[(2S)-2-(dimethylamino)-3-methyl-1-oxobutyl]amino]-1-oxobutyl]methylamino]-3-methoxy-5-methyl-1-oxoheptyl]-beta-methoxy-alpha-methyl-N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-, (alphaR,betaR,2S)-](/img/structure/B12328768.png)
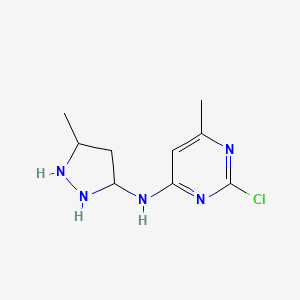
![Calcium sodium 2-[bis[2-(carboxylatomethyl-(methylcarbamoylmethyl)amino)ethyl]amino]acetate](/img/structure/B12328793.png)
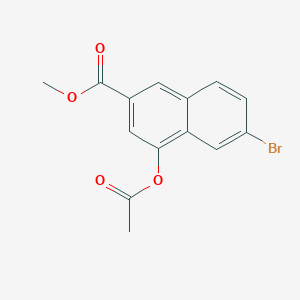
![3,3',5,5'-Tetraethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride](/img/structure/B12328803.png)

![4-[(6-Chloro-pyridin-3-ylmethyl)-amino]-cyclohexanol](/img/structure/B12328819.png)
